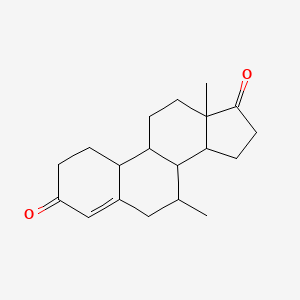

7-alpha-Methyl-estra-4-ene-3,17-dione

Description

Properties

IUPAC Name |

(7R)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14?,15?,16?,18?,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFREKJAIFEZMQ-PTJNLXJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on 7-alpha-Methyl-estra-4-ene-3,17-dione: Discovery and History

An examination of the origins, synthesis, and biological activity of a potent anabolic steroid.

Introduction

7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione (B5365651) or trestione, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone).[1] It is recognized as a prohormone to the more potent androgen, 7-alpha-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297).[1] This compound has garnered interest in the fields of endocrinology and drug development due to its significant anabolic properties, which are relevant to muscle growth and performance enhancement.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound, with a focus on the foundational research that established its biological significance.

Discovery and Early History

The initial exploration of 7-alpha-methylated steroids dates back to the early 1960s. The foundational research on this compound was notably described in a 1963 publication by Albert Segaloff in the journal Steroids. This work, frequently cited in Julius Vida's seminal text, "Androgens and Anabolic Agents: Chemistry and Pharmacology," laid the groundwork for understanding the structure-activity relationships of this class of compounds. Another key publication from the same year by Lyster and Duncan in Acta Endocrinologica further detailed the anabolic and androgenic activities of its derivatives. These early studies were pivotal in establishing the potent biological effects of methylation at the 7-alpha position of the steroid nucleus.

Historically, compounds with similar structures were investigated for their potential to promote tissue repair, enhance physical performance, and support hormonal balance.[3] Over time, this compound became recognized for its distinct profile, including its potential for improving muscle density and aiding in post-exercise recovery.[3] This has led to its appearance in nutritional supplements, often marketed to athletes and bodybuilders.[3][4]

Synthesis and Chemical Properties

This compound is a synthetic compound with the chemical formula C₁₉H₂₆O₂ and a molar mass of approximately 286.41 g/mol .[5] The synthesis of this steroid typically begins with estradiol (B170435) or its derivatives.[2] A key step in the synthetic process is the selective methylation at the 7-alpha position of the steroid backbone.[2] The overall synthesis involves a series of oxidation and reduction reactions to achieve the desired ketone functionalities at the C-3 and C-17 positions.[2]

Below is a generalized workflow for the synthesis of this compound.

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through its conversion to its active metabolite, trestolone (MENT). As a prohormone, it undergoes metabolic transformation to this potent androgen. Trestolone then acts as a high-affinity agonist for the androgen receptor (AR).[2]

The mechanism of action follows the classical pathway for steroid hormones. Upon entering the target cell, trestolone binds to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated androgen receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the anabolic effects observed, such as increased protein synthesis and muscle hypertrophy.[2]

A key feature of 7-alpha-methylated nandrolone (B1676933) derivatives is their resistance to 5α-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues like the prostate. The 7-alpha-methyl group sterically hinders the action of 5α-reductase, preventing this conversion. This property is thought to contribute to a more favorable anabolic-to-androgenic ratio compared to testosterone.

The following diagram illustrates the androgen receptor signaling pathway activated by this compound.

Quantitative Data

| Compound | Relative Anabolic Activity | Relative Androgenic Activity |

| Testosterone Propionate | 100 | 100 |

| 19-Nortestosterone | >100 | <100 |

| 7-alpha-Methyl-19-nortestosterone (MENT) | Significantly > Testosterone | > Testosterone |

| This compound | Potent (as prohormone to MENT) | Potent (as prohormone to MENT) |

Note: This table provides a qualitative summary based on historical descriptions. Precise numerical values from the original studies are not currently accessible.

Experimental Protocols

The exact experimental protocols from the original 1963 publications are not available for reproduction here. However, a general description of the methodologies used at the time for assessing anabolic and androgenic activity can be provided.

General Protocol for Anabolic and Androgenic Activity Assessment in Rats (Hershberger Assay):

-

Animal Model: Immature, castrated male rats were typically used as the animal model. Castration removes the endogenous source of androgens, allowing for a clearer assessment of the effects of the administered compound.

-

Compound Administration: The test compound, such as this compound, would be dissolved in a suitable vehicle (e.g., sesame oil) and administered via subcutaneous injection daily for a set period, typically 7-10 days. A control group would receive the vehicle only, and a reference group would receive a standard androgen like testosterone propionate.

-

Endpoint Analysis: After the treatment period, the animals would be euthanized. The ventral prostate and seminal vesicles were dissected and weighed to assess androgenic activity. The levator ani muscle was also dissected and weighed as an indicator of anabolic (myotrophic) activity.

-

Data Analysis: The organ and muscle weights were normalized to the body weight of the animals. The activity of the test compound was then expressed relative to the reference standard (testosterone propionate).

Conclusion

This compound is a potent synthetic anabolic steroid with a rich history rooted in the foundational steroid chemistry of the 1960s. Its discovery and the elucidation of its biological activity as a prohormone to the powerful androgen MENT have made it a compound of enduring interest. Its unique structural feature, the 7-alpha-methyl group, confers resistance to 5α-reductase, theoretically offering a more favorable anabolic profile. While the precise quantitative data and detailed experimental protocols from the original studies are not easily accessible in modern databases, the historical literature firmly establishes its significance in the development of potent anabolic agents. Further research into this and similar compounds continues to be relevant for the development of selective androgen receptor modulators (SARMs) and other therapeutic applications.

References

7-alpha-Methyl-estra-4-ene-3,17-dione chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-alpha-Methyl-estra-4-ene-3,17-dione, also known by synonyms such as MENT dione (B5365651) and trestione, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] This potent compound functions as a prohormone to the more widely studied trestolone (B1663297) (MENT) and has garnered significant interest for its notable anabolic properties. As a potent agonist of the androgen receptor, it stimulates muscle hypertrophy and may enhance nitrogen retention and protein synthesis in skeletal muscle tissues.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is characterized by an estrane (B1239764) steroid framework with a methyl group at the 7-alpha position and ketone groups at the C3 and C17 positions.[2] This structural modification distinguishes it from its parent compound, nandrolone (B1676933) (19-nortestosterone).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values from reliable databases are included.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₂ | [3] |

| Molecular Weight | 286.41 g/mol | [4] |

| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | [1] |

| CAS Number | 17000-78-1 | [1] |

| Synonyms | MENT dione, Trestione, Mentabolan, 7α-methyl-19-norandrostenedione | [1] |

| Canonical SMILES | CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | [5] |

| InChI Key | IHFREKJAIFEZMQ-ARTWWJDJSA-N | [5] |

| Predicted XLogP3 | 2.7 |

Synthesis and Chemical Reactions

Synthesis

A potential synthetic workflow is outlined below:

Chemical Reactivity

The chemical reactivity of this compound is characteristic of steroidal ketones. Key reactions include:

-

Oxidation: The steroid nucleus can undergo further oxidation reactions, although the existing ketone groups are relatively stable.[3]

-

Reduction: The ketone groups at C3 and C17 can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[3] This reaction is particularly relevant as the reduction of the 17-keto group leads to the formation of the highly active androgen, trestolone (MENT).

Biological Activity and Mechanism of Action

Anabolic and Androgenic Effects

This compound is recognized for its significant anabolic properties, making it a compound of interest for promoting muscle growth and strength gains.[2] As a derivative of nandrolone, it is expected to have a high ratio of anabolic to androgenic activity.[6] The 7-alpha-methyl group is believed to enhance its anabolic potency.

Mechanism of Action: Androgen Receptor Signaling

The biological effects of this compound are mediated through its interaction with the androgen receptor (AR). Upon entering the cell, it binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for the anabolic and androgenic effects.

The canonical androgen receptor signaling pathway is depicted below:

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the androgen receptor.

Objective: To quantify the binding affinity of the test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Methodology:

-

Preparation of AR Source: Utilize prostate cancer cell lysates (e.g., LNCaP cells) or recombinant AR protein as the source of the androgen receptor.

-

Incubation: Incubate the AR preparation with a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Separation: Separate the bound from the unbound radioligand using a method like filtration or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ (the concentration at which 50% of the radioligand is displaced). The binding affinity (Ki) can then be calculated from the IC₅₀ value.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic and androgenic activity of this compound by measuring the weight changes of specific androgen-responsive tissues in castrated male rats.

Methodology:

-

Animal Model: Use surgically castrated prepubertal male rats.

-

Dosing: Administer the test compound (this compound) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) should be included.

-

Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:

-

Ventral prostate (androgenic)

-

Seminal vesicles (androgenic)

-

Levator ani muscle (anabolic)

-

Glans penis (androgenic)

-

Cowper's gland (androgenic)

-

-

Weight Measurement: Record the wet weight of each dissected tissue.

-

Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the other tissues indicate androgenic activity. The anabolic:androgenic ratio can be calculated by comparing the relative potencies of the compound on the levator ani muscle versus the ventral prostate.

A generalized workflow for the discovery and testing of an anabolic steroid like this compound is presented below:

Conclusion

This compound is a potent synthetic anabolic steroid with a clear mechanism of action through the androgen receptor. Its chemical structure, characterized by the 7-alpha-methyl group, contributes to its significant biological activity. While further research is needed to fully elucidate its complete physicochemical profile and to establish a detailed synthetic protocol, the available data and established experimental methodologies provide a solid foundation for its continued investigation and potential applications in drug development. This technical guide serves as a comprehensive resource for researchers and scientists working with this and related compounds.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 7-alpha-Methyl-estra-4-ene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-alpha-Methyl-estra-4-ene-3,17-dione, also known as trestione or MENT dione (B5365651), is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] Primarily recognized as a prohormone, its biological activity is largely attributed to its conversion to the potent androgen, 7-alpha-methyl-19-nortestosterone (MENT), also known as trestolone.[2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a precursor to MENT and the subsequent interactions of MENT with the androgen receptor (AR). It consolidates available data on binding affinities, receptor activation, and in vivo anabolic and androgenic effects. Detailed experimental protocols for assessing androgenic activity and visualizations of the key pathways are also presented to facilitate further research and development.

Core Mechanism of Action: A Prohormone to a Potent Androgen

The primary mechanism of action of this compound is its enzymatic conversion to its active metabolite, 7-alpha-methyl-19-nortestosterone (MENT). This conversion is a critical step for its anabolic and androgenic effects. Once converted, MENT acts as a potent agonist of the androgen receptor (AR).[4]

Signaling Pathway

Upon entering the target cell, MENT binds to the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated MENT-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in the physiological effects associated with androgens, such as increased protein synthesis and muscle growth.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its active metabolite, MENT. The following tables summarize the available quantitative data for MENT, which is indicative of the biological potential of its prohormone.

Table 1: Androgen Receptor Binding and Activation of MENT

| Compound | Receptor | Assay Type | Value Type | Value | Reference |

| MENT | Androgen Receptor | In vitro transcription assay | Potency vs. Testosterone | ~10x | [5] |

| MENT | Androgen Receptor | In vitro transcription assay | Potency vs. DHT | ~10x | [5] |

Table 2: In Vivo Anabolic and Androgenic Activity of this compound

| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate) | Anabolic/Androgenic Ratio | Species | Reference |

| This compound | 26x that of nor-androstenedione | - | - | Rat | [2] |

Note: A comprehensive anabolic/androgenic ratio for this compound from a standardized Hershberger assay was not found in the reviewed literature. The provided data is a comparative measure.

Metabolism and Aromatization

Conversion to MENT

The conversion of this compound to MENT is a crucial step in its mechanism of action. This metabolic process is presumed to be mediated by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are present in various tissues. The efficiency of this conversion in different tissues will ultimately determine the localized anabolic and androgenic effects.

Aromatization

MENT, the active metabolite, can be aromatized to the estrogenic compound 7-alpha-methyl-estradiol. This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1). The potential for aromatization suggests that some of the biological effects of this compound may be mediated through estrogen receptor activation. However, studies have indicated that the aromatization of 19-norandrogens like MENT proceeds slowly and inefficiently compared to testosterone.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of androgens like this compound and its metabolites.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Materials:

-

Recombinant human androgen receptor (or tissue cytosol preparations)

-

Radiolabeled androgen (e.g., [³H]-R1881) or fluorescently labeled androgen

-

Test compound (this compound)

-

Reference androgen (e.g., Dihydrotestosterone - DHT)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the reference androgen.

-

In a multi-well plate, incubate the androgen receptor with the radiolabeled/fluorescent ligand in the presence of varying concentrations of the test compound or reference androgen.

-

Include control wells for total binding (receptor + labeled ligand) and non-specific binding (receptor + labeled ligand + a high concentration of unlabeled androgen).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free ligand using methods like filtration or dextran-coated charcoal.

-

Quantify the amount of bound labeled ligand.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

-

The Ki (inhibition constant) can be calculated from the IC50 value.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC-3)

-

An expression vector for the human androgen receptor

-

A reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Reference androgen (e.g., DHT)

-

Lysis buffer and substrate for the reporter enzyme

Procedure:

-

Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to recover.

-

Treat the cells with various concentrations of the test compound or reference androgen. Include a vehicle control.

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid.

-

Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

This compound functions as a prohormone, with its primary mechanism of action being its conversion to the highly potent androgen, MENT. MENT exerts strong anabolic and androgenic effects through its agonistic activity at the androgen receptor. While direct quantitative data for the dione form is scarce, the well-characterized profile of MENT provides a strong indication of its biological potential. Further research is warranted to quantify the binding affinity and receptor activation of this compound itself, as well as the efficiency of its conversion to MENT in various tissues. The experimental protocols and signaling pathway visualizations provided herein offer a framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]

- 3. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]

- 4. Buy this compound [smolecule.com]

- 5. Aromatization of 7 alpha-methyl-19-nortestosterone by human placental microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione from Estradiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 7-alpha-methyl-estra-4-ene-3,17-dione, a potent synthetic androgen also known as Trestolone or MENT. The synthesis commences from estradiol (B170435), a readily available steroid precursor, and proceeds through a series of key transformations to yield the target compound. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from estradiol derivatives is a multi-step process that involves key transformations of the steroid's A and B rings, as well as modifications at the C7 and C17 positions. The overall strategy can be summarized as follows:

-

A-Ring Aromatization Reduction: The synthesis begins with the reduction of the aromatic A-ring of an estradiol derivative, typically estradiol 3-methyl ether, via a Birch reduction. Subsequent acid hydrolysis of the resulting enol ether yields 19-nortestosterone.

-

Protection of the 17-Hydroxyl Group: To prevent unwanted side reactions in subsequent steps, the 17β-hydroxyl group of 19-nortestosterone is protected, commonly as an acetate (B1210297) ester.

-

Introduction of C6-C7 Unsaturation: A crucial step involves the introduction of a double bond between carbons 6 and 7 to form a 4,6-dien-3-one system. This conjugated system is essential for the subsequent stereoselective 1,6-conjugate addition of the methyl group.

-

Stereoselective 7-alpha-Methylation: The key 7α-methyl group is introduced via a copper-catalyzed 1,6-conjugate addition of a methyl Grignard reagent to the steroidal 4,6-dien-3-one intermediate. This reaction's stereoselectivity is critical for the biological activity of the final compound.

-

Deprotection and Oxidation at C17: Finally, the protecting group at the 17-position is removed, and the resulting hydroxyl group is oxidized to a ketone to afford the target molecule, this compound.

The following diagram illustrates the overall synthetic workflow:

Figure 1: Overall synthetic workflow for Trestolone.

Detailed Experimental Protocols

Step 1: Synthesis of 19-Nortestosterone from Estradiol 3-Methyl Ether

This step involves the Birch reduction of the aromatic A-ring of estradiol 3-methyl ether, followed by acidic hydrolysis of the intermediate enol ether.[1][2]

Protocol:

-

In a three-necked flask equipped with a dry ice condenser and a stirrer, add liquid ammonia (B1221849) (approx. 500 mL).

-

To the stirred liquid ammonia, add small pieces of lithium metal (approx. 7 g) until a persistent blue color is obtained.

-

Add a solution of estradiol 3-methyl ether (28.6 g) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) dropwise over 30 minutes.

-

After the addition is complete, stir the reaction mixture for 2 hours.

-

Carefully quench the reaction by the slow addition of ethanol (B145695) (50 mL) until the blue color disappears, followed by the addition of water (100 mL).

-

Allow the ammonia to evaporate overnight.

-

Add water (500 mL) to the residue and extract with diethyl ether (3 x 200 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude enol ether.

-

To the crude enol ether, add a mixture of methanol (B129727) (300 mL) and 6N hydrochloric acid (50 mL).

-

Heat the mixture at reflux for 1 hour.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 19-nortestosterone.

Step 2: Synthesis of 19-Nortestosterone Acetate

The 17β-hydroxyl group of 19-nortestosterone is protected as an acetate ester.

Protocol:

-

Dissolve 19-nortestosterone (10 g) in a mixture of pyridine (B92270) (50 mL) and acetic anhydride (B1165640) (25 mL).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (500 mL) and stir for 1 hour to precipitate the product.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 19-nortestosterone acetate.

Step 3: Synthesis of 17β-Acetoxy-estra-4,6-dien-3-one

This step involves the introduction of a double bond at the C6-C7 position. One common method is through bromination followed by dehydrobromination, or via an Oppenauer oxidation of the corresponding 3-hydroxy-5-ene derivative. A more direct approach involves the oxidation of the enol ether of 19-nortestosterone acetate.

Protocol (via Oppenauer Oxidation):

-

To a solution of 19-nortestosterone acetate (5 g) in toluene (B28343) (100 mL) and cyclohexanone (B45756) (20 mL), add aluminum isopropoxide (5 g).

-

Heat the mixture to reflux and distill off the acetone-toluene azeotrope.

-

Continue the reflux for 4 hours.

-

Cool the reaction mixture and pour it into a cold, stirred solution of 2N hydrochloric acid (200 mL).

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 17β-acetoxy-estra-4,6-dien-3-one.

Step 4: Synthesis of 17β-Acetoxy-7α-methyl-estr-4-en-3-one

This is the key stereoselective 1,6-conjugate addition of a methyl group to the 4,6-dien-3-one system.

Protocol:

-

Prepare a Grignard reagent from magnesium turnings (1.5 g) and methyl iodide (4.2 g) in anhydrous diethyl ether (50 mL).

-

In a separate flask, suspend cuprous chloride (0.5 g) in anhydrous THF (30 mL) and cool to -10 °C.

-

Add the prepared methylmagnesium iodide solution to the cuprous chloride suspension and stir for 30 minutes at -10 °C.

-

Cool the mixture to -78 °C and add a solution of 17β-acetoxy-estra-4,6-dien-3-one (3 g) in anhydrous THF (50 mL) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution (50 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 17β-acetoxy-7α-methyl-estr-4-en-3-one.

Step 5: Synthesis of this compound (Trestolone)

This final step involves the hydrolysis of the 17-acetate group followed by oxidation of the resulting 17β-hydroxyl group.

Protocol:

-

Hydrolysis:

-

Dissolve 17β-acetoxy-7α-methyl-estr-4-en-3-one (2 g) in methanol (50 mL).

-

Add a solution of potassium carbonate (1 g) in water (10 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction with dilute hydrochloric acid and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 7α-methyl-19-nortestosterone.

-

-

Oxidation (Swern Oxidation):

-

In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 mL) in anhydrous dichloromethane (B109758) (DCM, 30 mL) and cool to -78 °C.

-

Add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.5 mL) in DCM (5 mL) dropwise, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of the crude 7α-methyl-19-nortestosterone from the previous step in DCM (15 mL) dropwise.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (B128534) (7 mL) and stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Add water (50 mL) and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound.

-

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Molecular Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Estradiol 3-Methyl Ether | 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | C₁₉H₂₆O₂ | 286.41 | 115-117 |

| 19-Nortestosterone | 17β-Hydroxyestr-4-en-3-one | C₁₈H₂₆O₂ | 274.40 | 124-126 |

| 19-Nortestosterone Acetate | 17β-Acetoxyestr-4-en-3-one | C₂₀H₂₈O₃ | 316.44 | 120-122 |

| 17β-Acetoxy-estra-4,6-dien-3-one | 17β-Acetoxyestra-4,6-dien-3-one | C₂₀H₂₆O₃ | 314.42 | 118-120 |

| 7α-Methyl-estra-4-ene-3,17-dione | (7R,8R,9S,10R,13S,14S)-7,13-Dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | C₁₉H₂₆O₂ | 286.41 | 154-156 |

Table 2: Reaction Yields

| Step | Transformation | Typical Yield (%) |

| 1 | Estradiol 3-Methyl Ether → 19-Nortestosterone | 60-70 |

| 2 | 19-Nortestosterone → 19-Nortestosterone Acetate | >95 |

| 3 | 19-Nortestosterone Acetate → 17β-Acetoxy-estra-4,6-dien-3-one | 50-60 |

| 4 | 17β-Acetoxy-estra-4,6-dien-3-one → 17β-Acetoxy-7α-methyl-estr-4-en-3-one | 65-75 |

| 5 | 17β-Acetoxy-7α-methyl-estr-4-en-3-one → 7α-Methyl-estra-4-ene-3,17-dione | 70-80 (over 2 steps) |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, ppm) | δ 5.85 (s, 1H, H-4), 2.50-1.80 (m), 1.21 (s, 3H, C-18-CH₃), 0.85 (d, J=7.2 Hz, 3H, C-7α-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 209.8 (C-17), 199.5 (C-3), 168.1 (C-5), 124.2 (C-4), 52.1, 48.9, 42.5, 38.7, 35.8, 33.9, 31.5, 29.8, 26.4, 21.7, 14.8 (C-18), 12.1 (C-7α-CH₃) |

| IR (KBr, cm⁻¹) | 2940, 1740 (C=O, C-17), 1665 (C=O, C-3), 1615 (C=C) |

| Mass Spectrum (m/z) | 286 [M]⁺ |

Visualization of Key Mechanisms

Birch Reduction Mechanism

The Birch reduction proceeds via a radical anion intermediate, which is subsequently protonated and further reduced to yield a non-conjugated diene.

Figure 2: Simplified mechanism of the Birch reduction.

1,6-Conjugate Addition

The stereoselective addition of the methyl group at the 7α-position is directed by the copper catalyst and occurs at the terminus of the conjugated dienone system.

Figure 3: Key steps in the 1,6-conjugate addition.

Conclusion

The synthesis of this compound from estradiol derivatives is a challenging yet well-established process in steroid chemistry. This guide has outlined a feasible synthetic route, providing detailed experimental protocols and key quantitative data. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly in the Birch reduction and the stereoselective 1,6-conjugate addition steps. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and steroid synthesis.

References

An In-depth Technical Guide to 7-alpha-Methyl-estra-4-ene-3,17-dione (MENT dione, trestione)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-alpha-Methyl-estra-4-ene-3,17-dione is a synthetic steroid that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its known synonyms, physicochemical properties, biological activity, and the experimental protocols used for its characterization. The document is intended to serve as a valuable resource for professionals engaged in endocrinology, pharmacology, and drug development.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial contexts. A clear understanding of this nomenclature is crucial for accurate literature review and chemical sourcing.

| Primary Name | Synonyms |

| This compound | MENT dione, Trestione, 7α-Methyl-19-norandrostenedione, 7α-methyl-19-norandrost-4-ene-3,17-dione, Mentabolan[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, computed data from reputable chemical databases provide valuable insights into its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₂ | PubChem[2] |

| Molecular Weight | 286.41 g/mol | PubChem[2] |

| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | PubChem[2] |

| CAS Number | 103836-98-8 | |

| XLogP3-AA (Lipophilicity) | 3.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Biological Activity and Mechanism of Action

This compound is recognized as a potent anabolic-androgenic steroid (AAS) and functions as a prohormone to the highly potent androgen, 7α-methyl-19-nortestosterone (trestolone or MENT).[1][3] Its biological effects are primarily mediated through its conversion to trestolone, which then acts as a high-affinity agonist of the androgen receptor (AR).

Anabolic and Androgenic Effects

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism of action involves the metabolic conversion of this compound to trestolone, which then initiates the canonical androgen receptor signaling cascade.

Upon entering the cell, this compound is metabolized to trestolone. Trestolone then binds to the androgen receptor (AR) in the cytoplasm, which is in a complex with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs. The activated AR-ligand complex then dimerizes and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of genes responsible for anabolic and androgenic effects.[5][6][7]

Experimental Protocols

Synthesis

A plausible synthetic workflow, based on general steroid chemistry principles, is outlined below:

In Vitro Androgen Receptor Binding Assay

This assay is crucial for determining the binding affinity of a compound to the androgen receptor.

Objective: To determine the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC₅₀) of this compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue like rat prostate)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

-

Test compound (this compound)

-

Unlabeled reference androgen (e.g., Dihydrotestosterone)

-

Assay buffer

-

Scintillation cocktail

-

Filter plates and scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the reference androgen. Prepare a working solution of the radiolabeled androgen.

-

Incubation: In a multi-well plate, combine the androgen receptor preparation, the radiolabeled androgen, and varying concentrations of either the unlabeled reference androgen (for standard curve) or the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled androgen).

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a filter-binding assay or hydroxylapatite slurry.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration. Plot the percent specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The RBA can be calculated by comparing the IC₅₀ of the test compound to that of the reference androgen.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.

Objective: To determine the anabolic and androgenic activity of this compound in a mammalian model.

Animals: Immature, castrated male rats.

Procedure:

-

Acclimation and Grouping: After castration and a post-operative recovery period, randomly assign animals to treatment groups (vehicle control, reference androgen like testosterone (B1683101) propionate, and different dose levels of the test compound).

-

Dosing: Administer the test compound and reference androgen daily for a specified period (typically 10 days) via oral gavage or subcutaneous injection.

-

Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani muscle, bulbocavernosus muscle, and glans penis.

-

Tissue Weighing: Record the wet weight of each dissected tissue.

-

Data Analysis: Compare the tissue weights of the test compound-treated groups to the vehicle control group. An increase in the weight of the levator ani and bulbocavernosus muscles is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio can be calculated from these data.[3][9][10][11][12][13][14]

Conclusion

This compound is a potent synthetic steroid that functions as a prohormone to the highly active androgen, trestolone. Its chemical structure, characterized by the 7-alpha-methyl group, confers significant anabolic potential. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, this guide provides a thorough overview of its known properties and the standard experimental procedures for its characterization. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]

- 2. (7alpha)-7-Methylestr-4-ene-3,17-dione | C19H26O2 | CID 53916207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trestolone - Wikipedia [en.wikipedia.org]

- 4. swolverine.com [swolverine.com]

- 5. A comprehensive analysis of coregulator recruitment, androgen receptor function and gene expression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Androgen receptor coregulators: recruitment via the coactivator binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound [smolecule.com]

- 9. Nandrolone - Wikipedia [en.wikipedia.org]

- 10. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of triclosan in the Hershberger and H295R steroidogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-alpha-Methyl-estra-4-ene-3,17-dione: A Potent Nandrolone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-alpha-Methyl-estra-4-ene-3,17-dione, a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (B1676933) (19-nortestosterone) with significant interest in the fields of endocrinology and drug development. Also known by names such as Mentabolan or Trestione, it functions as a prohormone to the highly potent androgen, 7-alpha-methyl-19-nortestosterone (MENT), also known as Trestolone.[1][2] The addition of a methyl group at the 7-alpha position dramatically influences its biological activity, leading to a compound with a superior anabolic-to-androgenic ratio compared to its parent compound, nandrolone, and even testosterone. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, metabolism, and biological activity of this compound, supported by experimental data and methodologies.

Chemical Properties and Synthesis

This compound is a C19 steroid, structurally distinct from nandrolone by the presence of a methyl group at the 7-alpha position. This modification is key to its enhanced biological activity.

| Property | Value | Reference |

| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-Dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | [2] |

| Synonyms | 7α-Methyl-19-norandrostenedione, MENT dione, Trestione, Mentabolan | [1][2] |

| Molecular Formula | C₁₉H₂₆O₂ | [3] |

| Molar Mass | 286.41 g/mol | [3] |

| CAS Number | 3764-87-2 (for Trestolone) | [4] |

Synthesis

The synthesis of 7-alpha-methylated steroids like this compound typically begins with a readily available steroid precursor, such as estrone (B1671321) or estradiol (B170435) derivatives.[3] A common synthetic approach involves the following conceptual steps:

References

Prohormone Activity of 7-alpha-Methyl-estra-4-ene-3,17-dione to Trestolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the prohormone activity of 7-alpha-Methyl-estra-4-ene-3,17-dione, also known as Trestione or MENT Dione. The document elucidates its conversion to the potent anabolic and androgenic steroid, Trestolone (MENT). Included are the metabolic pathways, biological activities of the parent compound and its metabolite, and detailed, representative experimental protocols for in vitro and in vivo characterization. Quantitative data for the active metabolite, Trestolone, is summarized, and key signaling pathways and experimental workflows are visualized using the DOT language. This guide serves as a comprehensive resource for researchers and professionals in drug development and endocrine research.

Introduction

This compound is a synthetic steroid that functions as a prohormone to Trestolone (7α-methyl-19-nortestosterone), a potent anabolic-androgenic steroid (AAS).[1][2][3] As a prohormone, this compound is relatively inactive itself, requiring enzymatic conversion in the body to exert its primary biological effects. This conversion transforms the 17-keto group into a 17β-hydroxyl group, resulting in the formation of Trestolone.[2] Trestolone is a derivative of nandrolone (B1676933) (19-nortestosterone) and is recognized for its significant anabolic properties and potential therapeutic applications, including male contraception and androgen replacement therapy.[4][5] This guide will detail the conversion process, the pharmacological profile of Trestolone, and provide standardized methodologies for its study.

Metabolic Conversion and Signaling Pathway

The primary metabolic fate of this compound is its conversion to Trestolone. This biotransformation is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which is present in various tissues, including the liver.[2]

The signaling pathway of the active metabolite, Trestolone, follows the classical mechanism of action for androgenic steroids. Upon entering the target cell, Trestolone binds to the androgen receptor (AR) in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the hormone-receptor complex into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.

Diagram of the Metabolic Conversion and Signaling Pathway

Caption: Metabolic conversion of this compound and subsequent cellular action of Trestolone.

Quantitative Data: Pharmacological Profile of Trestolone

| Parameter | Value | Reference Compound | Notes |

| Anabolic Activity | High | Testosterone | Trestolone is considered to be significantly more anabolic than testosterone. |

| Androgenic Activity | Moderate to High | Testosterone | |

| Anabolic:Androgenic Ratio | Favorable | Testosterone | The 7-alpha-methyl group prevents 5α-reduction, which typically potentiates androgenicity.[4] |

| Aromatization | Yes | Testosterone | Trestolone can be aromatized to 7α-methylestradiol.[4] |

| 5α-Reductase Substrate | No | Testosterone | The 7-alpha-methyl group sterically hinders the action of 5α-reductase.[4][6] |

| Binding to SHBG | No | Testosterone | Trestolone does not bind to sex hormone-binding globulin (SHBG).[2][6] |

| Metabolic Clearance Rate | Fast | Testosterone | The lack of SHBG binding contributes to a faster metabolic clearance rate.[6] |

Experimental Protocols

The following are representative, detailed experimental protocols for the characterization of prohormone activity. These are based on standard methodologies and can be adapted for the specific study of this compound.

In Vitro Conversion Assay Using Liver Microsomes

This protocol is designed to quantify the conversion of this compound to Trestolone in a controlled in vitro environment.

Materials:

-

This compound

-

Trestolone (as a standard)

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a working solution of the prohormone in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, the prohormone working solution, and the liver microsome suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle agitation.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of this compound and the formed Trestolone.

-

Generate a standard curve for Trestolone to accurately quantify its formation.

-

Diagram of the In Vitro Conversion Assay Workflow

Caption: Workflow for the in vitro conversion assay of this compound.

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound and Trestolone to the androgen receptor.

Materials:

-

This compound and Trestolone

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail

-

Multi-well plates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds (this compound and Trestolone) and a reference compound (e.g., unlabeled R1881).

-

Prepare a working solution of the radiolabeled androgen.

-

Prepare the androgen receptor solution.

-

-

Assay Setup:

-

In a multi-well plate, add the assay buffer, the radiolabeled androgen, and the serially diluted test compounds or reference compound.

-

Add the androgen receptor solution to initiate the binding reaction.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled reference compound).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., overnight).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a suitable method (e.g., hydroxylapatite slurry, filter paper, or size exclusion chromatography).

-

-

Quantification:

-

Add scintillation cocktail to the separated bound fraction.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki (inhibition constant) to determine the binding affinity.

-

Conclusion

This compound serves as a prohormone, undergoing enzymatic conversion to the potent anabolic and androgenic steroid, Trestolone. The biological activity of this compound is therefore primarily attributable to its metabolite. Trestolone exhibits a strong anabolic potential with a favorable anabolic-to-androgenic ratio, largely due to its resistance to 5α-reduction. The provided experimental protocols offer a framework for the detailed investigation of the conversion kinetics and receptor binding affinities of this compound and its active metabolite. Further research is warranted to fully elucidate the quantitative aspects of its metabolism and to further characterize its pharmacological profile.

References

7-alpha-Methyl-estra-4-ene-3,17-dione: An In-Depth Technical Guide on Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Androgen Receptor Binding Affinity

The androgenic activity of 7-alpha-Methyl-estra-4-ene-3,17-dione is mediated by its conversion to trestolone (B1663297). The following table summarizes the quantitative data on the binding affinity of trestolone and other relevant androgens to the androgen receptor. Competitive binding assays have demonstrated that trestolone binds to the androgen receptor with a significantly higher affinity than testosterone (B1683101).[1] The high potency of trestolone is primarily attributed to its high affinity for the androgen receptor.[2][3]

| Compound | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Testosterone | Reference |

| Trestolone (MENT) | 0.8 nM | ~275% | [1] |

| Testosterone | 2.2 nM | 100% | [1] |

| Dihydrotestosterone (B1667394) (DHT) | Not specified | Higher than Testosterone | [3] |

| 19-Nortestosterone (Nandrolone) | Not specified | Higher than Testosterone | [1] |

Experimental Protocols

The determination of androgen receptor binding affinity typically involves in vitro assays such as competitive binding assays and functional assays like reporter gene transactivation assays.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.

Methodology:

-

Receptor Source: A purified recombinant androgen receptor protein or a cytosol preparation from an androgen-sensitive tissue, such as the rat ventral prostate, is commonly used.

-

Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone (DHT), is used as the tracer.

-

Test Compound: this compound or its active metabolite, trestolone, is prepared in various concentrations.

-

Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated together in a suitable buffer system to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand must be separated from the unbound radioligand. This can be achieved by several methods, including:

-

Charcoal Adsorption: Dextran-coated charcoal is added to the incubation mixture, which adsorbs the free radioligand, leaving the larger receptor-ligand complex in the supernatant.

-

Hydroxylapatite (HAP) Assay: The receptor-ligand complexes are adsorbed onto hydroxylapatite, which is then washed to remove the unbound radioligand.

-

Scintillation Proximity Assay (SPA): This high-throughput method involves the use of scintillant-coated microplates. The receptor is captured on the plate, and only the radioligand bound to the receptor is close enough to the scintillant to produce a detectable light signal.

-

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as a competition curve, with the percentage of specific binding of the radioligand plotted against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined from this curve. The binding affinity constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This functional assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (e.g., EC50) of a test compound as an androgen receptor agonist or antagonist.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., CV-1, HEK293) is used. These cells are typically co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for the human androgen receptor.

-

A reporter plasmid containing a promoter with androgen response elements (AREs) driving the expression of a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT).

-

-

Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., trestolone).

-

Incubation: The cells are incubated for a sufficient period to allow for receptor activation, gene transcription, and protein expression.

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase or CAT) is measured.

-

Data Analysis: A dose-response curve is generated by plotting the reporter gene activity against the logarithm of the test compound concentration. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined from this curve. Studies have shown that trestolone is approximately ten times more potent than testosterone and dihydrotestosterone in activating AR-driven gene expression.[4]

Mandatory Visualizations

Signaling Pathway

Caption: Androgen Receptor Signaling Pathway for Trestolone.

Experimental Workflow

Caption: Experimental Workflow for a Competitive Androgen Receptor Binding Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of 7α-methyl-19-nortestosterone effectiveness alone or combined with progestins on androgen receptor mediated-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of 7-alpha-Methyl-estra-4-ene-3,17-dione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-alpha-Methyl-estra-4-ene-3,17-dione, also known as trestione or Mentabolan, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone.[1][2][3] It is recognized as a prohormone to the potent androgen 7α-methyl-19-nortestosterone (Trestolone or MENT).[1][3] Understanding the metabolic pathways and biotransformation of this compound is critical for evaluating its pharmacokinetic profile, androgenic and anabolic activity, and for developing robust analytical methods for its detection. This technical guide provides a comprehensive overview of the metabolism of this compound, summarizing key metabolic reactions, enzymes involved, and quantitative data from available literature. Detailed experimental protocols for in vitro metabolism studies and analytical methodologies are also presented, along with visualizations of the core metabolic pathways and experimental workflows.

Introduction

This compound is a synthetic steroid characterized by a methyl group at the 7-alpha position of the estrane (B1239764) skeleton.[4] This structural modification significantly influences its metabolic fate, particularly by preventing 5α-reduction, a key metabolic pathway for testosterone (B1683101) and other androgens.[5] As a dione, its primary metabolic activation pathway is the reduction of the 17-keto group to a hydroxyl group, yielding the highly active androgen, Trestolone (MENT).[1] The subsequent metabolism of Trestolone involves a series of phase I and phase II reactions, primarily occurring in the liver.

Metabolic Pathways

The metabolism of this compound is intrinsically linked to the biotransformation of its active metabolite, Trestolone. The primary metabolic transformations include reduction, hydroxylation, and oxidation, catalyzed by various hepatic enzymes.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion.

-

Reduction: The initial and most significant metabolic step for this compound is the reduction of the 17-keto group to form 7α-methyl-19-nortestosterone (Trestolone). This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD).[6]

-

Hydroxylation: Trestolone undergoes hydroxylation at various positions, primarily mediated by cytochrome P450 (CYP) enzymes. In humans, CYP3A4 is the principal enzyme responsible for these transformations.[6] A notable hydroxylation product is 16α-hydroxylated MENT.[6]

-

Oxidation: Trestolone can be oxidized back to this compound by 17β-HSD.[6]

-

Aromatization: Trestolone can be aromatized by the enzyme aromatase to form the estrogenic metabolite 7α-methyl-estradiol.[5]

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For 19-norsteroids, the primary conjugation reactions are glucuronidation and sulfation. The main urinary metabolite of nandrolone, a related compound, is 19-norandrosterone, which is predominantly glucuroconjugated.[7][8] It is anticipated that the metabolites of this compound and Trestolone will also be excreted as glucuronide and sulfate (B86663) conjugates.

Key Metabolites and Quantitative Data

While specific quantitative data on the metabolism of this compound is limited, studies on Trestolone provide valuable insights. The following table summarizes the identified metabolites and the enzymes involved in their formation.

| Metabolite/Product | Precursor | Enzyme(s) Involved (Human) | Metabolic Pathway | Reference |

| 7α-methyl-19-nortestosterone (Trestolone/MENT) | This compound | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reduction | [6] |

| This compound | 7α-methyl-19-nortestosterone (Trestolone/MENT) | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Oxidation | [6] |

| 16α-hydroxylated MENT | 7α-methyl-19-nortestosterone (Trestolone/MENT) | Cytochrome P450 3A4 (CYP3A4) | Hydroxylation | [6] |

| 3-hydroxylated MENT | 7α-methyl-19-nortestosterone (Trestolone/MENT) | 3-Hydroxysteroid Dehydrogenase (3-HSD) | Reduction of 3-keto group | [6] |

| 7α-methyl-estradiol | 7α-methyl-19-nortestosterone (Trestolone/MENT) | Aromatase | Aromatization | [5] |

Pharmacokinetic parameters for Trestolone (MENT) in men:

| Parameter | Value | Reference |

| Terminal Half-Life | ~40 minutes | [9] |

| Metabolic Clearance Rate | ~1790 +/- 140 L/day to 2000 L/day | [9][10] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability and identifying metabolites of this compound using human liver microsomes.

Objective: To determine the in vitro metabolic stability and identify the major phase I metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate (B84403) buffer, pH 7.4

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., a structurally similar, stable isotope-labeled steroid)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).

-

Prepare a working solution of the test compound in phosphate buffer at the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Prepare a suspension of human liver microsomes in phosphate buffer at the desired final protein concentration (e.g., 0.5 mg/mL). Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, add the liver microsome suspension and the working solution of this compound.

-

Include control incubations: a negative control without the NADPH regenerating system to assess non-NADPH dependent degradation, and a zero-time point control.

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify potential metabolites.

-

Analytical Method: LC-MS/MS for Metabolite Identification

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode:

-

For Quantification: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the parent compound and internal standard.

-

For Metabolite Identification: Full scan and product ion scan modes to identify potential metabolites and elucidate their structures. High-resolution mass spectrometry (HRMS) is highly recommended for accurate mass measurements of parent and fragment ions.

-

Analytical Method: GC-MS for Metabolite Analysis

For certain metabolites, particularly after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool.

Sample Preparation and Derivatization:

-

Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine hydrolysate, microsomal incubate) with a suitable organic solvent like ethyl acetate (B1210297) or a mixture of n-pentane and diethyl ether.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation): To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and a reducing agent like dithiothreitol.[11] Heat the mixture (e.g., at 60-80°C for 10-20 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the steroid hydroxyl groups, which increases their volatility and thermal stability for GC analysis.[11][12]

GC-MS Conditions (Representative):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to elute the derivatized steroids.

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for metabolite identification by comparing mass spectra to libraries, or Selected Ion Monitoring (SIM) for targeted quantification of known metabolites.

-

Visualizations

Metabolic Pathways

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. benchchem.com [benchchem.com]

- 2. Mentabolan [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]

- 4. Buy this compound [smolecule.com]

- 5. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution, metabolism and excretion of a synthetic androgen 7alpha-methyl-19-nortestosterone, a potential male-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. Pharmacokinetics and pharmacodynamics of 7alpha-methyl-19-nortestosterone after intramuscular administration in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. uu.diva-portal.org [uu.diva-portal.org]

Pharmacokinetics of 7-alpha-Methyl-estra-4-ene-3,17-dione in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione (B5365651) or trestione, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] It is recognized as a prohormone to the potent synthetic androgen 7α-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297).[1][2] While direct and comprehensive pharmacokinetic studies on this compound in animal models are not extensively available in peer-reviewed literature, this guide synthesizes the available information on its active metabolite, trestolone, to provide a detailed understanding of its expected pharmacokinetic profile. This document outlines the metabolic conversion, pharmacokinetic parameters of trestolone in various animal models, and detailed experimental protocols relevant to the study of such compounds.

Introduction

This compound is of interest to the scientific community for its potential anabolic properties, which are exerted through its conversion to trestolone.[3] Trestolone is a potent synthetic androgen that is not subject to 5α-reduction, a metabolic process that amplifies the androgenic effects of testosterone (B1683101) in certain tissues like the prostate.[4][5][6] This characteristic suggests that trestolone, and by extension its prohormones, may offer a more favorable ratio of anabolic to androgenic effects.[5][6] Understanding the pharmacokinetic profile of these compounds is crucial for the development of potential therapeutic applications, such as androgen replacement therapy and male contraception.

Presumed Metabolic Pathway